tert-butyl(3S)-3-(sulfanylmethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a sulfanylmethyl substituent on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent, such as methanethiol, in the presence of a base like sodium hydride.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl chloroformate and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors can provide better control over reaction parameters, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The piperidine ring can be reduced to form piperidines with different substituents using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidines with different substituents.
Substitution: Various esters or functionalized piperidines.
Scientific Research Applications
Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylmethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.
Tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a sulfanylmethyl group.
Uniqueness
Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with thiol-reactive enzymes and proteins, making it a valuable compound in biochemical research and drug development.
Properties
Molecular Formula |
C11H21NO2S |
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Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
CTGQIKIVZPEWJZ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CS |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS |
Origin of Product |
United States |
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